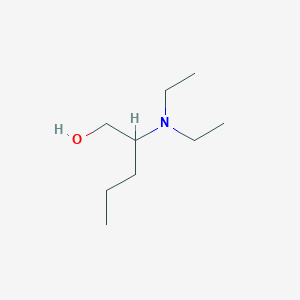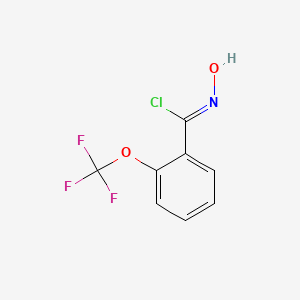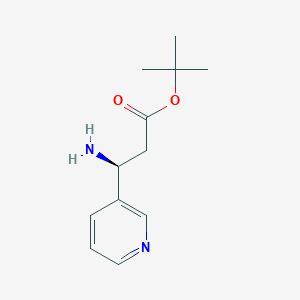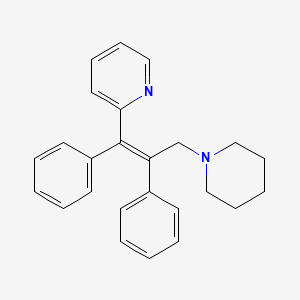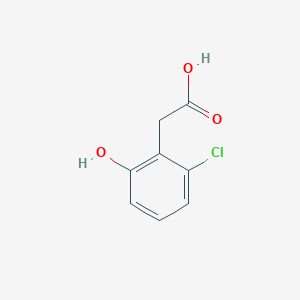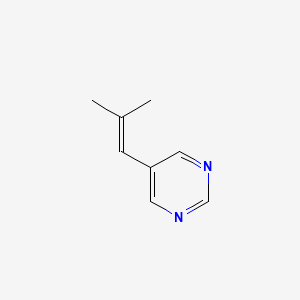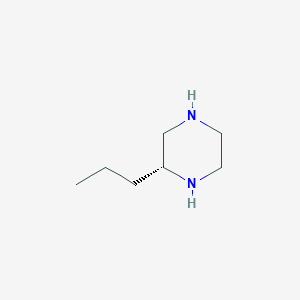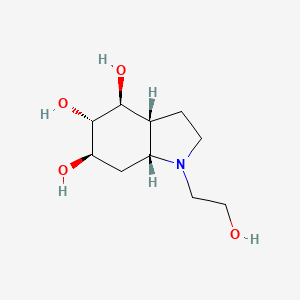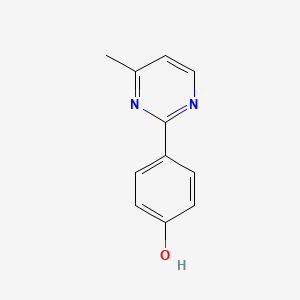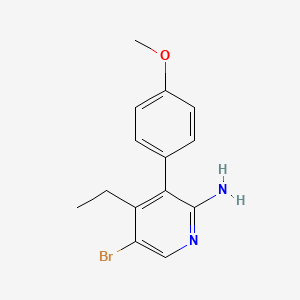
5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine: is a heterocyclic aromatic compound with a molecular formula of C14H15BrN2O. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 4th position, and a methoxyphenyl group at the 3rd position on a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.
Nitration: The resulting compound undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its interactions with various biological targets.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4-Amino-3-bromopyridine: Similar structure but lacks the ethyl and methoxyphenyl groups.
6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: Contains additional functional groups and is used in different applications.
Uniqueness:
- The presence of the ethyl and methoxyphenyl groups in 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine imparts unique chemical properties, making it suitable for specific research and industrial applications.
- Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
特性
分子式 |
C14H15BrN2O |
|---|---|
分子量 |
307.19 g/mol |
IUPAC名 |
5-bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H15BrN2O/c1-3-11-12(15)8-17-14(16)13(11)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H2,16,17) |
InChIキー |
WKZBYJDQVLKHDQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NC=C1Br)N)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)


![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
